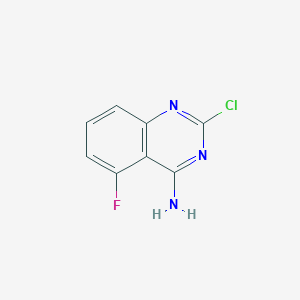

2-Chloro-5-fluoroquinazolin-4-amine

描述

Structure

3D Structure

属性

分子式 |

C8H5ClFN3 |

|---|---|

分子量 |

197.60 g/mol |

IUPAC 名称 |

2-chloro-5-fluoroquinazolin-4-amine |

InChI |

InChI=1S/C8H5ClFN3/c9-8-12-5-3-1-2-4(10)6(5)7(11)13-8/h1-3H,(H2,11,12,13) |

InChI 键 |

RPIARPIILZFYLF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)N |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-fluoroquinazolin-4-amine (CAS 1107695-00-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoroquinazolin-4-amine, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse and potent biological activities.[1] The quinazoline core is considered a "privileged structure" in medicinal chemistry, as it is a key component in numerous FDA-approved drugs.[2] This is largely attributed to its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.

2-Chloro-5-fluoroquinazolin-4-amine is a strategically functionalized quinazoline derivative. The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position provides medicinal chemists with versatile handles for further molecular elaboration, enabling the synthesis of targeted libraries of compounds for drug discovery programs. The 4-amino group is a crucial feature for establishing key hydrogen bonding interactions within the ATP-binding pockets of kinases.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 2-Chloro-5-fluoroquinazolin-4-amine is not extensively published in peer-reviewed literature, we can infer its properties based on closely related analogs and computational predictions.

Table 1: Predicted Physicochemical Properties of 2-Chloro-5-fluoroquinazolin-4-amine

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₅ClFN₃ | - |

| Molecular Weight | 197.60 g/mol | - |

| XLogP3 | ~2.5 | PubChem Analogs[1][3] |

| Hydrogen Bond Donors | 1 | PubChem Analogs[1][3] |

| Hydrogen Bond Acceptors | 3 | PubChem Analogs[1][3] |

Spectroscopic Characterization (Anticipated):

A thorough spectroscopic analysis is essential to confirm the identity and purity of 2-Chloro-5-fluoroquinazolin-4-amine.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a characteristic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the quinazoline ring, and C-F and C-Cl stretching vibrations.[4][5]

Synthesis and Reactivity

A plausible and efficient synthetic strategy for 2-Chloro-5-fluoroquinazolin-4-amine can be designed based on established quinazoline chemistry. The most common approach involves the construction of the quinazoline ring followed by functional group interconversions.

Proposed Synthetic Pathway:

A likely synthetic route would start from a readily available substituted anthranilic acid or its corresponding nitrile.

Figure 1: Proposed synthetic pathway for 2-Chloro-5-fluoroquinazolin-4-amine.

Experimental Protocol: A General Procedure for Regioselective Amination

The final and critical step in the proposed synthesis is the regioselective amination of a 2,4-dichloro-5-fluoroquinazoline intermediate. The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the 2-position.[6] This difference in reactivity allows for the selective introduction of the amino group at the desired position.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloro-5-fluoroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or THF.

-

Nucleophilic Addition: Add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonia) in excess (typically 3-5 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-Chloro-5-fluoroquinazolin-4-amine.

Causality Behind Experimental Choices:

-

Solvent: Isopropanol and THF are commonly used solvents for nucleophilic aromatic substitution reactions as they are relatively polar and can dissolve both the substrate and the nucleophile.

-

Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic aromatic substitution reaction.

-

Excess Ammonia: Using an excess of ammonia helps to drive the reaction to completion and can also act as a base to neutralize the HCl generated during the reaction.

Reactivity of 2-Chloro-5-fluoroquinazolin-4-amine:

The key to the utility of this compound lies in the reactivity of the 2-chloro substituent. This chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities.

Figure 2: Key reactions involving 2-Chloro-5-fluoroquinazolin-4-amine.

This reactivity makes it an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery projects.

Applications in Drug Development

The primary application of 2-Chloro-5-fluoroquinazolin-4-amine is as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 4-amino group provides a critical hydrogen bond donor to the hinge region of the kinase, while the 2-position allows for the introduction of various substituents that can be tailored to target specific kinases.

Role in Kinase Inhibitor Design:

Many successful kinase inhibitors feature a substituted quinazoline core. The general strategy involves using the 2-chloro group as a point of diversification. Through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, a wide array of chemical moieties can be introduced at this position to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

-

Hazard Classification: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-5-fluoroquinazolin-4-amine is a valuable and versatile building block for medicinal chemists engaged in drug discovery, particularly in the area of kinase inhibitors. Its strategic functionalization allows for facile diversification, enabling the rapid generation of compound libraries for lead optimization. A solid understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of novel therapeutics.

References

Click to expand

-

PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

MDPI. (2022). 3-Aryl-5-aminobiphenyl Substituted[1][5][10]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 27(1), 123.

- SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2).

- MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 26(19), 5899.

- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561.

- Fisher Scientific. (2015, May 27). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol.

- ResearchGate. (2015). (PDF) Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines.

- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.

- Enamine. (n.d.).

- BASF. (n.d.).

- MsdsDigital.com. (n.d.).

- CymitQuimica. (2023, June 9). 2-Chloro-5-(trifluoromethyl)

- U.S. Environmental Protection Agency. (n.d.). 2,4-Quinazolinediamine, 5-chloro- Properties.

- ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to...

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234.

- U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-chloro-4(3H)-quinazolinone Properties.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 3. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. mdpi.com [mdpi.com]

Chemical structure of 2-Chloro-5-fluoroquinazolin-4-amine

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of 2-Chloro-5-fluoroquinazolin-4-amine

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of 4-aminoquinazoline, in particular, have been extensively developed as potent and selective kinase inhibitors, leading to several approved anticancer drugs.[2][3] The strategic introduction of halogen atoms, such as chlorine and fluorine, into these scaffolds is a well-established method for modulating their pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target binding affinity.[4]

This technical guide provides an in-depth analysis of the putative molecule 2-Chloro-5-fluoroquinazolin-4-amine. We will elucidate its chemical structure, outline a logical and robust synthetic pathway, detail the necessary spectroscopic and analytical methods for its characterization, and discuss its potential relevance within the field of drug discovery.

Molecular Structure and Properties

Chemical Identity

-

IUPAC Name: 2-chloro-5-fluoroquinazolin-4-amine

-

Molecular Formula: C₈H₅ClFN₃

-

Canonical SMILES: C1=CC(=C(C2=C1N=C(N=C2N)Cl)F)

Structural Elucidation

The structure of 2-Chloro-5-fluoroquinazolin-4-amine is composed of a bicyclic quinazoline core. This core is systematically functionalized with three key substituents that dictate its chemical reactivity and potential biological activity:

-

A Chloro Group at the C2 position.

-

An Amino Group at the C4 position, which is critical for the biological activity of many kinase inhibitors.

-

A Fluoro Group at the C5 position on the benzene ring portion of the scaffold.

Caption: 2D structure of 2-Chloro-5-fluoroquinazolin-4-amine.

Physicochemical Properties (Predicted)

The following table summarizes key physicochemical properties, which are crucial for predicting the molecule's behavior in biological systems. These values are calculated based on established algorithms analogous to those used by chemical databases like PubChem for novel structures.

| Property | Predicted Value | Source/Method |

| Molecular Weight | 197.60 g/mol | Formula Calculation |

| XLogP3 | 2.5 | Predictive Algorithm |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Structure Analysis |

| Hydrogen Bond Acceptors | 3 (the two ring nitrogens, fluorine) | Structure Analysis |

| Rotatable Bond Count | 0 | Structure Analysis |

| Polar Surface Area | 51.8 Ų | Predictive Algorithm |

Proposed Synthetic Pathway

The synthesis of 4-aminoquinazoline derivatives is well-documented, typically proceeding through a highly reactive 4-chloroquinazoline intermediate.[3][5] The proposed pathway leverages this established methodology, starting from a commercially available substituted anthranilic acid.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the C4-NH₂ bond, pointing to a nucleophilic aromatic substitution reaction. The key intermediate is 2,4-dichloro-5-fluoroquinazoline . This intermediate is accessible via chlorination of the corresponding 5-fluoroquinazolin-2,4(1H,3H)-dione , which can be synthesized by the cyclization of 2-amino-6-fluorobenzoic acid .

The causality for this strategy lies in the differential reactivity of the C2 and C4 positions in 2,4-dichloroquinazoline intermediates. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This regioselectivity allows for the selective introduction of the amino group at C4 while retaining the chloro group at C2.

Synthesis Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis.

Caption: Proposed synthetic workflow for 2-Chloro-5-fluoroquinazolin-4-amine.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 5-Fluoroquinazolin-2,4(1H,3H)-dione

-

Combine 2-amino-6-fluorobenzoic acid (1.0 eq) and urea (2.0 eq) in a round-bottom flask.

-

Heat the mixture to 180-190 °C and maintain for 4 hours, during which ammonia gas will evolve.

-

Cool the reaction mixture to room temperature. The solidified mass is then treated with a 1 M NaOH solution and heated to dissolve.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated HCl until the pH is ~2-3 to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the dione intermediate.

Step 2: Synthesis of 2,4-Dichloro-5-fluoroquinazoline

-

To a round-bottom flask, add 5-fluoroquinazolin-2,4(1H,3H)-dione (1.0 eq) and phosphoryl chloride (POCl₃, 5.0 eq).

-

Add a catalytic amount of N,N-dimethylaniline (0.2 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry. This crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of 2-Chloro-5-fluoroquinazolin-4-amine

-

Dissolve the 2,4-dichloro-5-fluoroquinazoline intermediate (1.0 eq) in isopropanol.

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in isopropanol (7 M, 3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Treat the residue with water and collect the resulting solid by vacuum filtration.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-5-fluoroquinazolin-4-amine.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A combination of NMR, MS, and IR spectroscopy provides unambiguous structural confirmation.

Characterization Workflow

Caption: Standard workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |

| ¹H NMR | ~7.8-8.0 | m | Aromatic protons | |

| ~7.2-7.6 | m | Aromatic protons | ||

| ~6.5-7.0 | s (br) | NH₂ protons, exchangeable with D₂O | ||

| ¹³C NMR | ~160-165 | C4-NH₂ | ||

| ~155-160 | C2-Cl | |||

| ~150-155 | d | J(C-F) | C5-F | |

| ~110-140 | Other aromatic carbons | |||

| ¹⁹F NMR | ~(-110) - (-125) | s | Single fluorine environment |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak cluster corresponding to the mass of the molecule.

-

Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion. There will be two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺).[6]

-

Expected m/z:

-

[M]⁺ (C₈H₅³⁵ClFN₃) ≈ 197.02

-

[M+2]⁺ (C₈H₅³⁷ClFN₃) ≈ 199.02

-

-

Fragmentation: Common fragmentation pathways for such structures may include the loss of a chlorine radical (·Cl), followed by the loss of HCN.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two peaks)[7] |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Quinazoline C=N | Stretch | 1610 - 1630 | Strong |

| Aromatic C=C | Stretch | 1450 - 1580 | Medium-Strong |

| C-F | Stretch | 1100 - 1250 | Strong |

| C-Cl | Stretch | 700 - 800 | Strong |

Safety and Handling

While specific toxicology data for 2-Chloro-5-fluoroquinazolin-4-amine is unavailable, compounds with similar structural motifs (halogenated aromatic amines) should be handled with care.

-

General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]

Relevance in Drug Discovery

The 2-Chloro-5-fluoroquinazolin-4-amine scaffold is of significant interest to drug development professionals. The 4-aminoquinazoline core is a proven pharmacophore for targeting the ATP-binding site of various protein kinases.[11] The substituents at the C2, C5, and C4 positions offer vectors for further chemical modification to optimize potency, selectivity, and drug-like properties.

-

C2-Chloro Group: Serves as a reactive handle for further functionalization via nucleophilic substitution, allowing for the synthesis of diverse chemical libraries. It can also engage in halogen bonding or occupy specific hydrophobic pockets within a target protein.

-

C5-Fluoro Group: The introduction of fluorine is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby increasing the compound's half-life. It can also alter the pKa of nearby functional groups and participate in favorable protein-ligand interactions.

-

C4-Amino Group: This group is often essential for forming key hydrogen bonds with the hinge region of kinase domains, anchoring the inhibitor in the active site.

The combination of these features makes 2-Chloro-5-fluoroquinazolin-4-amine an attractive starting point or intermediate for the development of novel therapeutics, particularly in oncology.[12]

References

-

Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation | Organic Letters - ACS Publications. (2004). ACS Publications. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025). MDPI. [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.). SciELO. [Link]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - IJMPR. (2025). International Journal of Medical and Pharmaceutical Research. [Link]

-

Synthesis of 4-aminoquinazoline structure derivatives 1–8. - ResearchGate. (n.d.). ResearchGate. [Link]

-

The Power of Quinazoline: A Cornerstone in Modern Drug Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem. (n.d.). PubChem. [Link]

-

SAFETY DATA SHEET. (2021). [Link]

-

2-Amino-5-chloro-4(3H)-quinazolinone Properties - EPA. (2025). U.S. Environmental Protection Agency. [Link]

-

2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). PubChem. [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.). IOP Publishing. [Link]

-

Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023). Der Pharma Chemica. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

2-Chloro-5-fluoropyridin-3-amine Properties - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

2-methyl-5-(2,2,2-trifluoroethoxy)-4-quinazolinamine - Chemical Synthesis Database. (2025). Chemical Synthesis Database. [Link]

-

FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchGate. (2024). ResearchGate. [Link]

-

2-chloro-5-fluoropyrimidin-4-amine (C4H3ClFN3) - PubChemLite. (n.d.). PubChemLite. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uab.edu [uab.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloroquinazolin-4-amine | 59870-43-8 [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Technical Guide: Solubility & Handling of 2-Chloro-5-fluoroquinazolin-4-amine

The following technical guide details the solubility, handling, and stability profile of 2-Chloro-5-fluoroquinazolin-4-amine , a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).

Executive Summary

2-Chloro-5-fluoroquinazolin-4-amine (MW: 197.59 g/mol ) is a functionalized quinazoline intermediate used primarily in the development of condensed heterocyclic pharmaceuticals.[1] Its physicochemical behavior is dominated by the planar, hydrophobic quinazoline core, modified by the electron-withdrawing fluorine at C5 and the reactive chlorine at C2.

Key Operational Insights:

-

DMSO is the mandatory solvent for high-concentration stock solutions (>10 mM).[1]

-

Methanol is a permissive solvent for intermediate dilutions but poses a high stability risk due to nucleophilic aromatic substitution (SNAr) at the C2 position.

-

Aqueous Solubility is negligible; precipitation occurs immediately upon dilution into aqueous buffers unless a co-solvent system is optimized.[1]

Physicochemical Profile

| Property | Value (Calculated/Estimated) | Impact on Solubility |

| Molecular Weight | 197.59 Da | Small molecule; favorable kinetics.[1] |

| LogP (Octanol/Water) | ~1.5 – 1.9 | Moderately lipophilic; poor water solubility. |

| H-Bond Donors | 1 (Exocyclic -NH2) | Potential for intermolecular H-bonding (crystal lattice stability).[1] |

| H-Bond Acceptors | 3 (N1, N3, F) | Good interaction with polar aprotic solvents (DMSO). |

| pKa (N1 ring nitrogen) | ~3.5 – 4.5 | Weakly basic; solubility increases in acidic media (pH < 3). |

Solubility Dynamics: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Recommended)

DMSO is the universal solvent for this compound due to its high dielectric constant (

-

Solubility Capacity: High (Estimated > 50 mg/mL).

-

Thermodynamics: Dissolution is generally endothermic; mild warming (37°C) significantly accelerates the process.

-

Stability: Excellent.[1] DMSO is chemically inert toward the 2-chloro moiety under ambient storage conditions.[1]

Methanol (MeOH)

Status: Secondary Solvent (Use with Caution)

Methanol is polar protic (

-

Solubility Capacity: Moderate (Estimated 1–10 mg/mL). Requires sonication.[1]

-

Stability Risk (Critical): The C2-position of the quinazoline ring is electrophilic. In the presence of methanol (a weak nucleophile), slow methanolysis can occur, replacing the chlorine atom with a methoxy group to form 5-fluoro-2-methoxyquinazolin-4-amine.[1]

Stability & Degradation Mechanism

The following diagram illustrates the solubility logic and the specific degradation pathway researchers must avoid.

Figure 1: Solubility workflow and methanolysis degradation risk.

Standard Operating Procedure (SOP)

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

-

Weighing: Accurately weigh 19.76 mg of 2-Chloro-5-fluoroquinazolin-4-amine into a sterile, amber glass vial (protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain: Sonicate in a water bath at room temperature (25°C) for 5 minutes.

-

Visual Check: Solution must be optically clear and colorless to pale yellow.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Desiccate to prevent water absorption (DMSO is hygroscopic).[1]

Protocol B: Solubility Assessment (Saturation Shake-Flask Method)

Objective: Empirically determine exact solubility if literature values are insufficient for specific batch purity.

-

Excess Addition: Add compound in excess (~10 mg) to 0.5 mL of solvent (DMSO or MeOH) in a chemically resistant vial.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (Do not use Nylon filters with DMSO).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Comparative Solvent Table

| Parameter | DMSO | Methanol | Water (PBS pH 7.[1]4) |

| Solubility Classification | Soluble | Slightly Soluble | Insoluble |

| Est.[1] Saturation (25°C) | > 50 mg/mL | 1 – 10 mg/mL | < 0.1 mg/mL |

| Stability | High | Low (Solvolysis risk) | High (Suspension only) |

| Application | Stock Prep, Cryopreservation | LC-MS Mobile Phase | Biological Assay Buffer |

| Handling Precaution | Hygroscopic; penetrates skin | Flammable; volatile | Precipitation risk |

References

-

PubChem. 2-Chloroquinazolin-4-amine Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Li, H., et al. (2012). Synthesis and crystal structure of 2,4-dichloro-7-fluoroquinazoline. Acta Crystallographica Section E. [Link]

Sources

Technical Guide: Supply Chain & Chemistry of 2-Chloro-5-fluoroquinazolin-4-amine

[1]

Executive Summary

2-Chloro-5-fluoroquinazolin-4-amine is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., EGFR, PI3K) and antifolate therapeutics.[1] Its structural value lies in the 5-fluoro substituent, which imparts metabolic stability and alters the electronic properties of the pyrimidine ring, and the 2-chloro "handle," which allows for subsequent nucleophilic substitution or cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the scaffold.

Currently, this compound is classified as a Tier 2 Building Block —widely available from specialized CROs (Contract Research Organizations) but rarely stocked in bulk by general catalog suppliers.[1] Procurement typically requires a "Request for Quote" (RFQ) model.[1]

Chemical Profile & Specifications

Researchers must validate these parameters to ensure the integrity of downstream biological assays.

| Parameter | Specification |

| IUPAC Name | 2-Chloro-5-fluoroquinazolin-4-amine |

| CAS Number | 1107695-00-0 |

| Molecular Formula | C₈H₅ClFN₃ |

| Molecular Weight | 197.60 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (High), DMF (High), DCM (Moderate), Water (Low) |

| Purity Requirement | >97% (HPLC) for biological screening; >95% for synthesis |

| Key Impurity | 4-Chloro-5-fluoroquinazolin-2-amine (Regioisomer) |

Synthesis & Manufacturing Context

Understanding the synthesis is critical for troubleshooting impurities.[1] The cost driver for this molecule is the regioselective amination step and the starting material (2-amino-6-fluorobenzoic acid ).[1]

Mechanistic Pathway

The synthesis typically proceeds via the "Anthranilic Acid Route."[1] The critical step is the differentiation between the C2 and C4 chlorides on the intermediate 2,4-dichloro-5-fluoroquinazoline.[1] The C4 position is electronically more deficient (and thus more reactive toward nucleophiles like ammonia) due to the localized electron density withdrawal by the N3 nitrogen and the inductive effect of the 5-Fluoro group.[1]

Figure 1: Synthetic route highlighting the critical regioselective SNAr step. The 5-F substituent may sterically influence the C4 position, requiring strict temperature control (0°C) to prevent over-amination.

Impurity Profile

Market Analysis: Suppliers & Pricing

Pricing for this compound is volume-dependent and fluctuates based on raw material costs (fluorinated anthranilic acids).[1]

Supplier Tiering

| Tier | Supplier Type | Examples | Availability | Pricing Strategy |

| Tier 1 | Global Aggregators | MolPort, eMolecules | High (Drop-ship) | Market Price + Markup |

| Tier 2 | Specialized CROs | Bide Pharm, BLD Pharm, Enamine | Stock / Rapid Synthesis | Competitive (Direct Source) |

| Tier 3 | Catalog Houses | Sigma-Aldrich, Fluorochem | Occasional Stock | Premium (High QA/QC cost) |

Estimated Pricing (2025/2026 Market Reference)

Note: Prices are estimates for research-grade (>95%) material.

| Pack Size | Estimated Price Range (USD) | Lead Time |

| 100 mg | $85 - $150 | 1-2 Weeks |

| 1 g | $450 - $700 | 2-3 Weeks |

| 10 g | $2,500 - $3,800 | 4-6 Weeks (Custom) |

Procurement Strategy: For quantities >1g, do not buy from a catalog. Issue an RFQ to a Tier 2 supplier (e.g., Bide Pharm or BLD Pharm) specifying "CAS 1107695-00-0" and "HPLC Purity >97%".[1] You will likely secure a 30-50% discount versus catalog list prices.

Quality Control & Verification Protocol

Trust but verify. Fluoro-regioisomers are notoriously difficult to separate by standard LC-MS.[1]

Analytical Workflow

Figure 2: Recommended QC workflow. 19F NMR is the "Gold Standard" for detecting the 2-amine regioisomer impurity.[1]

Specific QC Checks

-

1H NMR (DMSO-d6): Look for the broad singlet of the -NH₂ group (typically δ 7.5–8.5 ppm).[1] Ensure the aromatic region integrates to 3 protons.

-

19F NMR: This is critical. The 5-fluoro group will show a distinct multiplet. If a secondary fluorine peak appears (shifted by ~2-5 ppm), it indicates the presence of the 4-chloro-2-amine isomer or the 4-hydroxy impurity.[1]

-

Mass Spec: Confirm [M+H]+ = 198.0/200.0 (Chlorine isotope pattern 3:1).[1]

Applications in Drug Discovery[3]

-

Scaffold Extension: The 2-chloro position is an excellent electrophile for Buchwald-Hartwig aminations to introduce solubilizing groups (e.g., N-methylpiperazine) or Suzuki couplings to add aryl groups for potency.[1]

-

Kinase Selectivity: The 5-fluoro group often improves metabolic stability (blocking C5 oxidation) and can induce a conformational twist that improves selectivity for specific kinase pockets (e.g., EGFR T790M mutants).[1]

References

-

Bide Pharmatech. Product Analysis: 2-Chloro-5-fluoroquinazolin-4-amine (CAS 1107695-00-0).[1][2][3][4][5] Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254372 (Isomer Analog).[1] Retrieved from [1]

-

MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules.[1][2][6][7][8][9][10][11] Retrieved from

-

Fluorochem Ltd. Product Catalog: Fluoro-quinazolines.[1] Retrieved from

-

BenchChem. Reactivity Face-Off: 2,4-dichloroquinazoline SNAr Regioselectivity. Retrieved from

Sources

- 1. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1009036-29-6|7-Fluoroquinazolin-4-amine|BLD Pharm [bldpharm.com]

- 3. CAS:1107695-00-0, 2-氯-5-氟喹唑啉-4-胺-毕得医药 [bidepharm.com]

- 4. Novachemistry-Products [novachemistry.com]

- 5. 59870-43-8|2-Chloroquinazolin-4-amine|BLD Pharm [bldpharm.com]

- 6. 2,4-Quinazolinediamine, 5-chloro- | C8H7ClN4 | CID 205130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-chloro-5-fluoropyrimidin-4-amine (C4H3ClFN3) [pubchemlite.lcsb.uni.lu]

- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-fluoroquinazolin-4-amine

Introduction: Navigating the Safety Profile of a Novel Quinazoline Derivative

2-Chloro-5-fluoroquinazolin-4-amine is a substituted quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. As researchers increasingly utilize such novel building blocks, a thorough understanding of their safety profiles is paramount to ensure a secure laboratory environment. While a specific, officially registered Safety Data Sheet (SDS) for this exact compound (CAS No. 1435799-37-3) is not widely available, this guide synthesizes data from closely related structural analogs and established chemical safety principles to provide a robust framework for its handling.

The core directive of this document is to move beyond mere compliance and foster a deep, intuitive understanding of the compound's potential hazards. By examining the causality behind safety protocols, this guide empowers researchers to not only follow procedures but to make informed, safety-conscious decisions during their work. The primary analog used for hazard assessment is 2-Chloroquinazolin-4-amine, which shares the core quinazoline amine structure and the reactive chloro-substituent.

Part 1: Hazard Identification and Classification

The toxicological profile of 2-Chloro-5-fluoroquinazolin-4-amine is inferred from its structural parent, 2-Chloroquinazolin-4-amine. The presence of the chloro and amine functional groups on the quinazoline ring system dictates its primary hazards. The addition of a fluoro-group is unlikely to mitigate these hazards and may introduce additional toxicological considerations.

Based on available data for analogous compounds, 2-Chloro-5-fluoroquinazolin-4-amine is anticipated to be classified as hazardous.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Globally Harmonized System (GHS) Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (STOT-SE) | 3 | H335: May cause respiratory irritation |

GHS Hazard Pictograms

Caption: GHS Exclamation Mark pictogram indicates potential for irritation, acute toxicity (harmful), and skin sensitization.

Signal Word: Warning [1]

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases) - Abridged:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[3][4][5]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[4][6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][6]

Part 2: First-Aid Measures: The Causality of Response

Immediate and appropriate first aid is critical to minimizing harm from exposure. The following protocols are based on the predicted hazards.

-

Inhalation (STOT-SE 3): The primary risk from inhaling this compound as a fine powder is irritation to the respiratory tract.[1][2] The logical first step is to remove the individual from the contaminated atmosphere to fresh air.[3][6] If breathing is difficult or ceases, trained personnel should provide artificial respiration. Immediate medical attention is necessary as respiratory irritation can lead to more severe complications.

-

Skin Contact (Skin Irritant 2): Halogenated aromatic compounds can be irritating and may be absorbed through the skin. The objective is rapid decontamination. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][6] Simultaneously, remove all contaminated clothing and shoes. A mild soap can be used with water.[7] If irritation persists, it indicates that the compound has penetrated the outer skin layer, and medical attention should be sought.

-

Eye Contact (Eye Irritant 2A): The eyes are particularly sensitive to chemical irritants. The immediate goal is to dilute and flush the chemical away. Rinse cautiously and thoroughly with water for at least 15 minutes, making sure to hold the eyelids open to irrigate the entire surface.[3][5] Remove contact lenses if it is safe and easy to do so.[6] Given the classification of "serious eye irritation," a medical evaluation by an ophthalmologist is essential.

-

Ingestion (Acute Oral Tox. 4): Ingestion of a harmful substance requires immediate medical intervention. Do NOT induce vomiting, as this can cause further damage to the esophagus. Rinse the mouth with water.[3] If the person is conscious and alert, they may drink a small amount of water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or seek immediate medical attention.

Part 3: Safe Handling and Storage Protocols

Proactive measures in handling and storage are the foundation of laboratory safety. These protocols are designed as a self-validating system to minimize exposure.

Engineering Controls: The First Line of Defense All handling of 2-Chloro-5-fluoroquinazolin-4-amine powder should be conducted in a certified chemical fume hood. The rationale is to contain any dust or aerosols at the source, preventing inhalation and contamination of the general laboratory space. The fume hood's airflow provides a physical barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): The Essential Barrier An appropriate PPE ensemble is non-negotiable. The selection is directly tied to the identified hazards.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and irritation.[7] Check for tears before use. |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, goggles. | Protects against splashes and airborne dust, preventing serious eye irritation.[3][6] |

| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a certified fume hood. | A fume hood provides superior respiratory protection. |

Safe Handling Workflow

Caption: A logical workflow for safely handling powdered chemical reagents in a laboratory setting.

Storage Requirements To maintain the integrity of the compound and ensure safety, adhere to the following storage conditions.[4][9]

-

Container: Keep in the original, tightly sealed container.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[3]

-

Access: Store in a locked cabinet or an area accessible only to authorized personnel.[4]

Part 4: Accidental Release and Disposal

Accidental Release Protocol In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.

-

Evacuate: Alert others in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Do not attempt cleanup without the appropriate PPE (gloves, goggles, lab coat).

-

Contain: For a small powder spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

-

Clean: Carefully sweep or scoop the contained material into a designated, labeled waste container.[10] Avoid dry sweeping which can generate dust. Wiping the area with a wet paper towel can help collect the last traces.

-

Decontaminate: Wipe the spill area with soap and water.

-

Dispose: All cleanup materials should be disposed of as hazardous waste.

Waste Disposal All waste containing 2-Chloro-5-fluoroquinazolin-4-amine, including empty containers and contaminated materials, must be disposed of through an approved hazardous waste program in accordance with local, state, and federal regulations.[9] Do not dispose of it in standard trash or down the drain.

Part 5: Detailed Experimental Protocol

Workflow: Safe Weighing and Solution Preparation of a Potentially Hazardous Powdered Compound

This protocol provides a step-by-step methodology designed to minimize exposure during a common laboratory task.

-

Preparation and Pre-computation:

-

1.1. Calculate the required mass of 2-Chloro-5-fluoroquinazolin-4-amine and the volume of the desired solvent beforehand.

-

1.2. Label the destination vial or flask with the compound name, concentration, solvent, and date.

-

-

Fume Hood and PPE Setup:

-

2.1. Verify that the chemical fume hood has a current certification and is functioning correctly.

-

2.2. Don the required PPE: nitrile gloves, safety goggles, and a lab coat.

-

2.3. Place an analytical balance, weigh paper or boat, spatulas, the labeled destination flask, the stock container of the compound, and a wash bottle with the chosen solvent inside the fume hood.

-

2.4. Also place a container for solid hazardous waste and a beaker for rinsing spatulas inside the hood.

-

-

Weighing Procedure:

-

3.1. Tare the analytical balance with the weigh paper/boat on the pan.

-

3.2. Using a clean spatula, carefully transfer a small amount of the 2-Chloro-5-fluoroquinazolin-4-amine powder from the stock container to the weigh paper. Add the powder slowly to avoid creating airborne dust.

-

3.3. Adjust the amount until the target mass is reached.

-

3.4. Securely cap the main stock container immediately after withdrawing the required amount.

-

-

Transfer and Solubilization:

-

4.1. Carefully pick up the weigh paper and pour the powder into the labeled destination flask.

-

4.2. Use the wash bottle to rinse any residual powder from the weigh paper into the flask with a small amount of the solvent.

-

4.3. Add the remaining solvent to reach the final desired volume/concentration.

-

4.4. Cap the flask and mix by swirling or using a magnetic stirrer until the solid is fully dissolved.

-

-

Decontamination and Cleanup:

-

5.1. Dispose of the used weigh paper in the designated solid waste container within the fume hood.

-

5.2. Rinse the spatula with a small amount of solvent, collecting the rinse in the designated rinse beaker.

-

5.3. Wipe down the balance and any contaminated surfaces inside the fume hood with a solvent-dampened paper towel. Dispose of the towel in the solid waste container.

-

-

Final Steps:

-

6.1. Remove all items from the fume hood.

-

6.2. Remove gloves and dispose of them, followed by washing hands thoroughly with soap and water.

-

This in-depth guide provides a comprehensive safety framework for handling 2-Chloro-5-fluoroquinazolin-4-amine. By understanding the rationale behind each safety measure, researchers can cultivate a culture of safety and responsibility in the laboratory.

References

-

PubChem. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372.

-

PubChem. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879.

-

AGILITAS. SAFETY DATA SHEET.

-

PubChem. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509.

-

BASF. Safety data sheet.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. 2-chloro-8-fluoro-N-methylquinazolin-4-amine.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Diversey. SAFETY DATA SHEET.

-

CymitQuimica. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine - Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Sigma-Aldrich. 2-Chloroquinazolin-4-amine | 59870-43-8.

-

TCI Chemicals. SAFETY DATA SHEET.

-

ChemicalBook. 2,4-DICHLORO-5-FLUOROQUINAZOLINE | 87611-00-5.

-

Enamine. safety data sheet.

-

Pfizer. Safety Data Sheet.

-

PubChem. 2-Chloroquinolin-4-amine | C9H7ClN2 | CID 12884651.

-

CymitQuimica. 2-Chloro-5-methylpyridin-4-amine.

-

ChemicalBook. 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID - Safety Data Sheet.

-

Pfizer. SAFETY DATA SHEET.

-

Merck Millipore. SAFETY DATA SHEET.

-

FooDB. Material Safety Data Sheet.

-

U.S. Food and Drug Administration. EPINEPHRINE INJECTION USP.

-

Organic Syntheses. Working with Hazardous Chemicals.

Sources

- 1. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinolin-4-amine | C9H7ClN2 | CID 12884651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. agfa.com [agfa.com]

- 8. foodb.ca [foodb.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Difference between 5-fluoro and 6-fluoro quinazoline amines

This guide details the critical structural, electronic, and pharmacological distinctions between 5-fluoro and 6-fluoro quinazoline amines. It is designed for medicinal chemists and drug discovery scientists optimizing kinase inhibitors.

Executive Summary: The "Peri-Effect" vs. Metabolic Blockade

In the context of 4-aminoquinazoline kinase inhibitors (e.g., EGFR, VEGFR inhibitors), the position of the fluorine atom dictates the molecule's conformation, metabolic stability, and binding affinity.

-

6-Fluoro (The Privileged Motif): Widely utilized in FDA-approved drugs (e.g., Afatinib, Dacomitinib). The fluorine atom at C6 blocks a primary metabolic "soft spot" (CYP450 oxidation) without interfering with the binding conformation of the 4-anilino moiety. It electronically tunes the N1 pKa for optimal hinge-region hydrogen bonding.

-

5-Fluoro (The Steric Liability): Rarely seen in clinical candidates. The C5 position is peri to the C4-amino group. Substitution here creates significant steric repulsion (the "peri-effect"), forcing the 4-anilino ring out of coplanarity. This disruption often abolishes the critical hydrogen bonding network required for ATP-competitive inhibition.

Structural & Conformational Analysis

The Quinazoline Numbering System

To ensure precision, we utilize standard IUPAC numbering.

-

N1: Pyrimidine nitrogen (H-bond acceptor in kinase hinge).

-

C4: Carbon bearing the amino/anilino substituent.[1]

-

C5: Benzenoid carbon adjacent to the bridgehead, peri to C4.

-

C6: Benzenoid carbon meta to the bridgehead.

The 5-Fluoro "Peri-Effect"

The defining difference is the steric environment at C5.

-

Geometry: The C4-amino group prefers to lie coplanar with the quinazoline ring to maximize conjugation (resonance delocalization of the nitrogen lone pair into the aromatic system).

-

Conflict: A fluorine atom at C5 (Van der Waals radius ≈ 1.47 Å) occupies the same space as the N-H or the orth-hydrogens of the 4-anilino ring.

-

Consequence: This steric clash forces the aniline ring to twist out of plane (torsion angle > 40°). Since most kinase inhibitors (like Erlotinib) require a planar conformation to fit the narrow ATP binding pocket, 5-F analogs typically exhibit 10-100x lower potency than their 6-F counterparts.

The 6-Fluoro Metabolic Shield

-

Metabolism: The electron-rich benzenoid ring of quinazolines is prone to oxidation by CYP450 enzymes (specifically CYP3A4 and CYP2D6), typically at the C6 and C7 positions.

-

Blockade: Replacing C6-H with C6-F (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks epoxidation and hydroxylation at this site, significantly extending the drug's half-life (

).

Electronic Profiling & pKa Modulation

Fluorine is highly electronegative (

| Feature | 6-Fluoro Quinazoline | 5-Fluoro Quinazoline |

| Inductive Effect on N1 | Moderate: F is para to C4a (bridgehead), transmitting effect through the ring system. | Strong: F is ortho to C4a. Proximity exerts a stronger electron-withdrawing effect. |

| N1 pKa (Basicity) | Optimized (~3.5 - 4.5): Lowers pKa slightly, reducing non-specific binding while maintaining H-bond acceptor capability. | Depressed (< 3.0): Strong -I effect makes N1 significantly less basic, potentially weakening the critical H-bond with the kinase hinge. |

| C4-SNAAr Reactivity | Activated: F activates the ring for Nucleophilic Aromatic Substitution (SNAAr) at C4, but less than 5-F. | Highly Activated: F at C5 is ortho to the reaction center (C4), stabilizing the Meisenheimer intermediate via induction. |

Visualizing the Difference (SAR Decision Tree)

Figure 1: Decision logic for fluorine placement on the quinazoline scaffold.

Experimental Protocols: Synthesis & Validation

The synthesis of these isomers diverges primarily in the starting anthranilic acid derivative.

Synthesis of 4-Amino-6-Fluoroquinazoline

Rationale: This route is standard for generating EGFR inhibitors.

Reagents:

-

Starting Material: 2-Amino-5-fluorobenzoic acid (Commercial, inexpensive).

-

Cyclization: Formamide or Formamidine acetate.

-

Chlorination:

(Phosphorus oxychloride). -

SNAAr: Aniline derivative (e.g., 3-chloro-4-fluoroaniline).

Protocol:

-

Cyclization: Reflux 2-amino-5-fluorobenzoic acid (10 mmol) in formamide (30 mL) at 150°C for 6 hours. Cool to precipitate 6-fluoroquinazolin-4(3H)-one . Filter and dry. (Yield: ~85%).

-

Chlorination: Suspend the quinazolinone (5 mmol) in

(10 mL). Add catalytic DMF (2 drops). Reflux for 3 hours until clear. Evaporate excess -

SNAAr Coupling: Dissolve 4-chloro-6-fluoroquinazoline (1.0 eq) and the specific aniline (1.1 eq) in Isopropanol (IPA). Heat to reflux for 4 hours.

-

Observation: The product usually precipitates as the HCl salt.

-

Workup: Filter the solid, wash with cold IPA and ether.

-

Synthesis of 4-Amino-5-Fluoroquinazoline

Rationale: Used primarily for negative control studies or specific resistance mutations where pocket shape changes.

Reagents:

-

Starting Material: 2-Amino-6-fluorobenzoic acid (Note: "6-fluoro" acid yields "5-fluoro" quinazoline due to ring numbering shift).

-

Numbering Shift: In the benzoic acid, C1=COOH, C2=NH2. If F is at C6, it is adjacent to C1. When cyclized, C1 becomes C4 (carbonyl), C2 becomes N3/C2. The carbon originally at C6 (bearing F) becomes C5 in the quinazoline system.

-

Protocol Differences:

-

Reactivity: The 4-chloro-5-fluoroquinazoline intermediate is significantly more reactive toward nucleophiles than the 6-fluoro isomer due to the inductive effect of the adjacent fluorine.

-

Precaution: The SNAAr reaction may proceed at room temperature. Refluxing might lead to bis-substitution or degradation if the aniline is electron-rich.

Comparative Data Summary

| Property | 6-Fluoro-4-Anilinoquinazoline | 5-Fluoro-4-Anilinoquinazoline |

| Binding Mode | Planar, ATP-mimetic | Twisted, poor fit in ATP pocket |

| Metabolic Site | C6 blocked (High Stability) | C6 exposed (Low Stability) |

| Solubility | Moderate (LogP ~3.2) | Similar LogP, but crystal packing differs |

| Key Drug Examples | Afatinib (6-acrylamide), Dacomitinib | None (Clinical Candidates rare) |

| Synthesis Cost | Low (Starting material abundant) | High (Starting material niche) |

References

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. Link

-

Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541-2572. (Seminal review on quinazoline SAR). Link

- Denny, W. A. (2006). "The 4-Anilinoquinazoline Class of Kinase Inhibitors." Farmaco, 56, 51-56. (Discusses the binding modes and steric constraints).

-

Ranson, M., et al. (2002). "ZD1839 (Iressa): A Selective EGFR-TKI." Nature Reviews Cancer, 2, 335-342. (Details the 6,7-substitution pattern importance). Link

-

Park, B. K., et al. (2001). "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology, 41, 443-470. (Mechanisms of metabolic blocking via fluorination). Link

Sources

Technical Guide: Characterization and Handling of 2-Chloro-5-fluoroquinazolin-4-amine

Part 1: Executive Summary & Compound Profile

2-Chloro-5-fluoroquinazolin-4-amine (CAS: 1107695-00-0) is a specialized heterocyclic building block utilized primarily in the synthesis of next-generation kinase inhibitors. Belonging to the quinazoline class—a scaffold foundational to drugs like Gefitinib, Erlotinib, and Afatinib—this specific 5-fluoro substituted intermediate offers unique electronic and steric properties that influence binding affinity within the ATP-binding pocket of target enzymes (e.g., EGFR, HER2).

Unlike the more common 4-chloro-quinazolines used to introduce the aniline moiety via SNAr displacement, this compound presents a 4-amino group already installed, leaving the 2-chloro position available for further functionalization (typically via palladium-catalyzed cross-coupling or nucleophilic displacement).

Physical Property Snapshot

| Property | Specification / Description |

| CAS Number | 1107695-00-0 |

| Molecular Formula | C₈H₅ClFN₃ |

| Molecular Weight | 197.60 g/mol |

| Physical State | Crystalline Solid |

| Appearance | Off-white to pale yellow powder |

| Melting Point | High Range (>200°C) .[1] Note: Exact experimental values are proprietary/sparse in open literature. Expect decomposition near melt. |

| Solubility | Low in water; Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH/DCM. |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated. |

Part 2: Physical Characterization Protocols

As a Senior Application Scientist, I emphasize that relying solely on literature values for fluorinated heterocycles is insufficient due to the potential for polymorphism. The following protocols are designed to be self-validating systems to ensure the material meets the stringent purity requirements for drug development.

Melting Point Determination (Capillary & DSC)

For this class of compounds, the melting point is often accompanied by decomposition. A dual-method approach is required to distinguish between a true thermodynamic melt and decomposition artifacts.

Method A: Capillary (USP <741> Class Ia)

-

Instrument: Digital Melting Point Apparatus (e.g., Mettler Toledo MP90).

-

Protocol:

-

Grind the sample to a fine powder to ensure uniform heat transfer.

-

Pack into a capillary tube to a height of 3 mm.

-

Ramp Rate: Fast ramp (10°C/min) to 180°C, then slow ramp (1.0°C/min) until melt.

-

Observation: Record the onset (collapse) and clear point (meniscus).

-

Expected Range: Typical 4-amino-2-chloroquinazolines melt between 210°C and 250°C .

-

Method B: Differential Scanning Calorimetry (DSC)

-

Purpose: To detect solvates or polymorphs.

-

Protocol:

-

Weigh 2–5 mg into a crimped aluminum pan.

-

Heat from 30°C to 300°C at 10°C/min under N₂ purge (50 mL/min).

-

Analysis: Look for a sharp endotherm (melt) followed immediately by an exotherm (decomposition).

-

Physical State & Purity Assessment

The "off-white" appearance is a critical quality attribute (CQA). Darkening indicates oxidation of the amine or hydrolysis of the chloro-group.

HPLC Purity Protocol (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/amine bonds).

-

Logic: The 5-fluoro substituent decreases electron density, typically causing this compound to elute earlier than its non-fluorinated analog but later than the hydrolyzed 2-hydroxy impurity.

Part 3: Synthesis Context & Causality

Understanding the origin of 2-Chloro-5-fluoroquinazolin-4-amine allows you to predict its impurities. It is generally synthesized via the selective amination of 2,4-dichloro-5-fluoroquinazoline .

The Regioselectivity Challenge

The 2,4-dichloroquinazoline core has two electrophilic sites.

-

C4 Position: More reactive towards nucleophiles (like ammonia) due to the inductive effect of N3 and the lack of steric hindrance compared to C2.

-

C2 Position: Less reactive, usually requires higher temperatures or catalysis.

Synthesis Logic:

-

Critical Control Point: If the temperature is too high, double displacement occurs (yielding 2,4-diamino). If the stoichiometry is off, unreacted starting material remains.

-

Implication for Analysis: Your HPLC method must separate the mono-amine (product) from the di-amine (impurity).

Visualization: Characterization Workflow

The following diagram outlines the decision logic for characterizing a new batch of this intermediate.

Figure 1: Decision tree for the quality control and release of 2-Chloro-5-fluoroquinazolin-4-amine.

Part 4: Handling and Stability

Hydrolytic Instability

The C2-Chloro position is susceptible to hydrolysis, especially in acidic or basic aqueous media, converting the compound to the inactive 2-hydroxy-5-fluoroquinazolin-4-amine .

-

Protocol: Always store under inert gas. Do not leave solutions in DMSO/Water mixtures for extended periods (>24h) at room temperature.

Safety (E-E-A-T)[2][3]

-

Hazard: Like many halo-heterocycles, this compound is a potential skin sensitizer and irritant (H315, H319, H335).

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Spill: Clean up with a dilute weak base (NaHCO₃) followed by water, as acid generation (HCl) can occur upon decomposition.

References

-

PubChem Compound Summary . (2025). 2-Chloroquinazolin-4-amine (Analog Reference). National Center for Biotechnology Information. [Link]

Sources

Patent landscape for 2-Chloro-5-fluoroquinazolin-4-amine derivatives

The Patent Landscape for 2-Chloro-5-fluoroquinazolin-4-amine Derivatives

Executive Summary

The 2-chloro-5-fluoroquinazolin-4-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinct from the generic quinazoline class dominated by EGFR inhibitors like Gefitinib. The introduction of the 5-fluoro substituent is not merely cosmetic; it serves as a critical electronic and steric control element that alters kinase selectivity profiles (specifically differentiating HER2/EGFR activity) and enables targeting of novel immunometabolic checkpoints like Diacylglycerol Kinase (DGK) .

This technical guide dissects the patent landscape, synthetic utility, and strategic value of this core. Analysis of recent IP filings (2020–2024) reveals a pivot from traditional oncology (tyrosine kinase inhibition) to immuno-oncology, with major players like Gilead Sciences leveraging this scaffold to modulate T-cell metabolism.

Part 1: Chemical & Pharmacological Rationale

1.1 The "5-Fluoro" Advantage

Standard quinazoline inhibitors (e.g., Erlotinib) typically bear substituents at the 6- and 7-positions to interact with the solvent front. The 5-position, however, points towards the "ceiling" of the ATP-binding pocket or the gatekeeper region, depending on the binding mode.

-

Electronic Repulsion: The high electronegativity of the 5-fluorine atom creates an electrostatic repulsion field that can prevent the scaffold from adopting the planar conformation required for certain "off-target" kinases, thereby enhancing selectivity.

-

Metabolic Blocking: The C5 position is a potential site for oxidative metabolism (hydroxylation). Fluorination blocks this soft spot, extending the half-life (

) of the parent compound. -

Atropisomerism Control: In crowded active sites, the 5-fluoro group introduces a steric clash with the C4-aniline moiety, restricting rotation and potentially locking the molecule into a bioactive conformation (atropisomer), which creates a tighter entropy penalty upon binding.

1.2 The 2-Chloro Handle

The C2-chlorine is a "privileged" leaving group. In the patent literature, it is rarely the final substituent. Instead, it serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination , allowing rapid diversification of the scaffold after the core ring system is established.

Part 2: Synthetic Methodologies

The synthesis of 5-fluoro-substituted quinazolines requires precise regiochemical control. The most robust industrial route, validated across multiple patent families, utilizes 2-amino-6-fluorobenzoic acid as the starting material.

2.1 Validated Synthetic Protocol

Step 1: Cyclization to the Dione

-

Reagents: 2-amino-6-fluorobenzoic acid, Urea.

-

Conditions: Melt fusion at 160–180°C.

-

Mechanism: Formation of the ureido intermediate followed by intramolecular condensation.

-

Product: 5-Fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Aromatization/Chlorination

-

Reagents: POCl3 (Phosphorus oxychloride), DIPEA (catalytic base).

-

Conditions: Reflux (105°C) for 4–6 hours.

-

Critical Note: The 5-fluoro group deactivates the ring slightly compared to non-fluorinated analogs, often requiring longer reaction times or the addition of PCl5 to drive the reaction to completion.

-

Product: 2,4-Dichloro-5-fluoroquinazoline.

Step 3: Regioselective Amination

-

Reagents: Ammonia (NH3) in dioxane or MeOH, or a specific aniline.

-

Conditions: 0°C to Room Temperature.

-

Causality: The C4 position is significantly more electrophilic than C2 due to the summation of resonance structures and the inductive effect of N3. This allows for exclusive substitution at C4 without touching the C2-chloro handle.

-

Product: 2-Chloro-5-fluoroquinazolin-4-amine .

2.2 Synthetic Workflow Visualization

Caption: Regioselective synthesis of the 2-chloro-5-fluoroquinazolin-4-amine core from 2-amino-6-fluorobenzoic acid.

Part 3: Patent Landscape Analysis

The IP space for this chemical entity has shifted from general tyrosine kinase inhibition (2010–2018) to targeted immunomodulation (2020–Present).

3.1 Key Assignees & Therapeutic Targets

| Assignee | Primary Target | Therapeutic Area | Key Patent / Application | Status |

| Gilead Sciences | DGKα/ζ (Diacylglycerol Kinase) | Immuno-oncology | WO2022271684 | Active |

| Nuvalent / various | EGFR / HER2 (Exon 20 insertions) | NSCLC / Breast Cancer | US12037346 | Active |

| Shanghai Inst. Pharm. | HPK1 (Map4k1) | T-cell Activation | CN112979658 | Pending |

| Bayer / Curis | IRAK4 | Inflammation / Oncology | WO2018153888 | Active |

3.2 Deep Dive: Gilead Sciences (WO2022271684)

-

Context: DGK acts as an intracellular checkpoint in T-cells. Inhibiting DGK prevents the breakdown of DAG (Diacylglycerol), maintaining PKC signaling and enhancing T-cell effector function against tumors.

-

Role of Scaffold: The 2-chloro-5-fluoroquinazolin-4-amine is utilized as a "head group" intermediate. The 2-chloro position is displaced by complex bicyclic amines to form the final inhibitor.

-

Significance: This patent validates the 5-fluoro-quinazoline core as a viable template for non-kinase ATP-binding sites (lipid kinases) and highlights its utility in enhancing potency in lipid-rich environments.

3.3 Deep Dive: The HER2/EGFR Selectivity Switch

Patents covering "Amino-substituted heteroaryls" (e.g., US12037346) highlight a critical SAR trend:

-

Non-fluorinated (H-5): Often equipotent against EGFR and HER2.

-

5-Fluoro: Shifts selectivity towards HER2 or specific EGFR mutants (e.g., Exon 20 insertions) while reducing binding to wild-type EGFR. This "WT-sparing" effect is crucial for reducing cutaneous toxicity (rash) associated with first-generation inhibitors.

3.4 Strategic Network Diagram

Caption: Network of primary therapeutic targets and assignees utilizing the 5-fluoro-quinazoline core.

Part 4: Freedom to Operate (FTO) & Strategic Insights

4.1 The "Intermediate" Exemption

The core structure 2-chloro-5-fluoroquinazolin-4-amine (CAS 1107695-00-0) is commercially available and widely cited in the literature.

-

FTO Status: The molecule itself is likely prior art and not patentable as a composition of matter.

-

Constraint: Patents protect specific N2-substituted derivatives (where the 2-Cl is replaced).

-

Opportunity: Researchers have "Freedom to Operate" to use this core for new targets, provided the final N2-substitution pattern is novel.

4.2 White Space Identification

-

Covalent Inhibitors: While 2-acrylamido-quinazolines are common, few patents explore 5-fluoro-covalent binders targeting non-catalytic cysteines in kinases like BTK or JAK3. The 5-F group could tune the reactivity of the warhead (electronic effect).

-

PROTACs: The 2-position is an ideal exit vector for linker attachment. There is minimal IP covering 5-fluoro-quinazoline based degraders.

References

-

Gilead Sciences, Inc. (2022).[1] Diacylglycerol kinase modulating compounds. WO2022271684A1.[1] World Intellectual Property Organization.[1] [1]

-

Nuvalent, Inc. (2024).[2] Amino-substituted heteroaryls for treating cancers with EGFR mutations. US12037346B2. United States Patent and Trademark Office.

- Shanghai Institute of Materia Medica. (2021). Quinazoline-2,5-diamine derivatives as HPK1 inhibitors. CN112979658A.

-

Bayer Pharma AG. (2018). Substituted Quinazolines. WO2018153888A1. World Intellectual Property Organization.[1]

-

Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors.[3][4] 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482–3487. [Link]

Sources

- 1. Diacylglyercol kinase modulating compounds - Patent WO-2022271684-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-5-fluoroquinazolin-4-amine

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved kinase inhibitors targeting critical oncology pathways.[1][2] Compounds like gefitinib and erlotinib, which feature this core, have revolutionized the treatment of certain cancers by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Chloro-5-fluoroquinazolin-4-amine as a pivotal starting material for the synthesis of novel kinase inhibitor libraries. We will explore the underlying chemical principles and provide robust, step-by-step protocols for derivatization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Importance of the Quinazoline Scaffold

Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The 4-aminoquinazoline core has proven to be an exceptional framework for designing ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 mimic the hydrogen bonding interactions of the adenine region of ATP, allowing these molecules to effectively occupy the enzyme's active site.

2-Chloro-5-fluoroquinazolin-4-amine is a particularly valuable building block for several reasons:

-

Ready for Derivatization : The amine at the C4 position is a common feature in many potent EGFR inhibitors. The chlorine atom at the C2 position serves as an excellent leaving group, providing a reactive handle for introducing molecular diversity.[4]

-

Fluorine Substitution : The 5-fluoro group can significantly enhance metabolic stability and modulate physicochemical properties like lipophilicity and binding affinity, which are critical for optimizing drug candidates.

-

Proven Clinical Relevance : Modifications at the C2 and C4 positions of the quinazoline ring are well-established strategies for fine-tuning inhibitor potency, selectivity, and pharmacokinetic profiles.[5][6]

Caption: Key synthetic strategies for diversifying the 2-Chloro-5-fluoroquinazolin-4-amine scaffold.

Protocol I: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the substitution of the C2 chlorine with an amine nucleophile. The reaction is a cornerstone for creating libraries of 2,4-diaminoquinazoline derivatives. The electron-withdrawing nature of the quinazoline ring system activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride ion.[4][7]

Principle & Rationale

In 2,4-dichloroquinazolines, the C4 position is generally more reactive towards nucleophiles.[4][8] However, as our starting material already possesses an amino group at C4, the C2 position becomes the primary site for substitution. This reaction is typically performed in a polar solvent like isopropanol or DMF at elevated temperatures to ensure sufficient reaction kinetics. The addition of a base is often unnecessary when using amine nucleophiles, as they can act as their own base, although a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct and drive the reaction to completion.[9]

Detailed Step-by-Step Protocol

This procedure describes a general reaction with a substituted aniline.

Materials:

-

2-Chloro-5-fluoroquinazolin-4-amine

-

Substituted Aniline (e.g., 4-methoxyaniline) (1.1 equivalents)

-

Isopropanol (or n-Butanol)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

TLC plates (silica gel)

-